molecular formula C14H11FN4O3 B1392568 Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate CAS No. 1242885-75-1

Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate

Cat. No. B1392568
M. Wt: 302.26 g/mol
InChI Key: SYFPDRVUSMQBDU-UHFFFAOYSA-N
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Description

Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate (EFPC) is a novel small molecule that has been identified as a potential drug candidate for various applications. EFPC is a heterocyclic compound with a pyrazole ring and a carboxylic acid group. It has been studied for its potential to be used as an anti-inflammatory, anti-bacterial, and anti-cancer agent. EFPC has also been studied for its potential to be used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2).

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Qi, You, Wang, and Zhang (2015) discussed the synthesis of 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles derivatives from ethyl 3-phenyl-1H-pyrazole-5-carboxylate. This study also provided insights into the crystal structures of intermediates involved in the synthesis process (De-Qiang Qi, Jin-zong You, Xue-jie Wang, Yi‐Ping Zhang, 2015).

Biological Screening and Activity

  • Kulkarni, Sarda, Khandebharad, Farooqui, and Agrawal (2021) synthesized a series of pyrazolyl-1,2,4-oxadiazole derivatives and evaluated them for antibacterial and antifungal activities. The study focused on the cyclocondensation reaction of ethyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate with aryl imidoxime (P. Kulkarni, S. Sarda, A. Khandebharad, M. Farooqui, B. Agrawal, 2021).

Crystal Structure Determination

  • Kumar, Banerjee, Brahmachari, and Gupta (2018) reported the synthesis and crystal structure analysis of Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, providing valuable information about the molecular arrangement and interactions in the crystal lattice (B. Kumar, B. Banerjee, G. Brahmachari, V. Gupta, 2018).

properties

IUPAC Name

ethyl 3-[1-(4-fluorophenyl)pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O3/c1-2-21-14(20)13-17-12(18-22-13)9-7-16-19(8-9)11-5-3-10(15)4-6-11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFPDRVUSMQBDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CN(N=C2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate
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Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate
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Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate
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Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate
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Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate
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Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate

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